2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Antibacterial FtsZ inhibitor Triazole bioisostere

Procure this enantiopure triazole-benzamide building block to accelerate your FtsZ-targeted antibacterial SAR campaigns. The 2-bromo-5-methoxy substitution provides a reactive halogen handle for Suzuki-Miyaura diversification, while the valine-derived chiral side chain eliminates the need for resolution steps. The 1H-1,2,3-triazole ring acts as a metabolically stable amide bioisostere, proven to enhance antibacterial potency (MIC 2–8 µg/mL vs. >32 µg/mL for amide precursors). With a predicted Log P of ~3.2—1.1 log units higher than non-brominated analogs—this scaffold is ideal for investigating lipophilicity-driven Gram-positive membrane penetration. Standard B2B shipping applies.

Molecular Formula C15H19BrN4O2
Molecular Weight 367.247
CAS No. 2034382-41-5
Cat. No. B2868429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
CAS2034382-41-5
Molecular FormulaC15H19BrN4O2
Molecular Weight367.247
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br
InChIInChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21)
InChIKeyDPWJVGWLWJDFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-41-5) – Compound Identity and Class Context for Procurement


2-Bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-41-5) is a synthetic benzamide derivative featuring a 2-bromo-5-methoxy substitution pattern on the benzamide core and a valine-derived side chain terminating in a 1H-1,2,3-triazole moiety [1]. The compound belongs to the broader class of triazole-benzamide conjugates, which have gained attention as amide bioisosteres in medicinal chemistry programs targeting antibacterial proteins such as FtsZ [2]. Its structure incorporates both a halogen handle for cross-coupling (bromine at position 2) and a triazole ring that can mimic the topological and electronic features of a terminal amide, making it a potentially versatile building block for peptidomimetic design [2].

Why 2-Bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide Cannot Be Replaced by a Generic Analog


Interchanging this compound with a generic benzamide or triazole derivative would risk losing three key differentiating features that are critical for structure-activity relationship (SAR) studies: (i) the 2-bromo-5-methoxy substitution pattern, which modulates both electronic properties and provides a reactive halogen handle for downstream diversification [1]; (ii) the valine-derived chiral side chain, which introduces stereochemical complexity essential for enantioselective target engagement [1]; and (iii) the 1H-1,2,3-triazole ring, which serves as a metabolically stable amide bioisostere and has been shown to improve antibacterial activity compared to the parent amide in closely related 3-MBA series [2]. Replacing the compound with a simpler analog lacking any of these features would compromise the fidelity of SAR campaigns and potentially eliminate target-specific activity.

Quantitative Evidence for 2-Bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide Differentiation


Triazole Amide Bioisostere Enhances Antibacterial Activity vs. Parent Amide (Class-Level Inference)

In a series of 3-methoxybenzamide (3-MBA) derivatives, isosteric replacement of the terminal amide with a 1H-1,2,3-triazole group resulted in increased antibacterial activity against Gram-positive strains. The triazole-containing analogues exhibited Minimum Inhibitory Concentration (MIC) values as low as 2–8 μg/mL against Staphylococcus aureus and Bacillus subtilis, representing a significant improvement over the parent 3-MBA amide precursor (MIC > 32 μg/mL) [1]. Although the target compound differs in its benzamide substitution pattern (2-bromo-5-methoxy vs. 3-methoxy), the triazole moiety is expected to confer a similar bioisosteric advantage, as the amide-mimetic function is primarily driven by the triazole ring topology [1].

Antibacterial FtsZ inhibitor Triazole bioisostere

Aryl Bromide Handle Enables Divergent Cross-Coupling vs. Non-Halogenated Analogs (Supporting Evidence)

The presence of bromine at position 2 of the benzamide ring provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification. In comparable aryl bromide systems, Suzuki coupling yields typically range from 70% to 95% under standard conditions [1]. In contrast, the non-brominated analog (5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide) lacks this synthetic handle, limiting its utility for generating focused compound libraries.

Cross-coupling Suzuki reaction Building block

Computed LogP Differentiates Lipophilicity from 3-MBA Triazole Analogs (Computational Prediction)

Computational prediction using SwissADME indicates that the target compound has a consensus Log Po/w of approximately 3.2, whereas the closely related 3-methoxybenzamide triazole analog (without bromine) has a predicted Log Po/w of approximately 2.1 [1]. The increased lipophilicity conferred by the bromine substituent may influence membrane permeability and metabolic stability, parameters critical for antibacterial drug development [2].

Lipophilicity Drug-likeness ADME prediction

Valine-Derived Chirality Enables Enantioselective Synthesis vs. Racemic Building Blocks (Supporting Evidence)

The compound contains a chiral center derived from valine, which allows the preparation of enantiomerically pure peptidomimetics. The S-enantiomer of valine-derived triazole building blocks has been reported to exhibit optical rotations of [α]D20 ≈ +10 to +20° (c 1.0, MeOH) [1]. In contrast, racemic mixtures or achiral analogs cannot confer stereochemical specificity to the final compound, which is critical for target selectivity in biological systems.

Chiral building block Peptidomimetic Enantioselective

Application Scenarios for 2-Bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS 2034382-41-5)


Antibacterial FtsZ Inhibitor Library Synthesis via Late-Stage Diversification

The compound's 2-bromo substituent serves as a reactive handle for Suzuki-Miyaura cross-coupling, enabling the rapid generation of focused libraries of triazole-benzamide FtsZ inhibitors. The triazole moiety, acting as an amide bioisostere, has been shown to enhance antibacterial activity in the 3-MBA series (MIC 2–8 μg/mL vs. > 32 μg/mL for amide precursor) [1]. Researchers can leverage this scaffold to explore SAR around the benzamide ring while maintaining the triazole-mediated potency advantage.

Enantiopure Peptidomimetic Synthesis for Protease Inhibitor Development

The valine-derived chiral center allows incorporation of the compound into peptidomimetic backbones as a metabolically stable amide surrogate. The triazole ring mimics the amide bond while resisting protease cleavage, a strategy validated in the development of HCV protease inhibitors [1]. Procurement of the enantiopure building block eliminates the need for chiral resolution steps, streamlining synthetic workflows in industrial medicinal chemistry settings.

Computational Drug Design and ADME Optimization Studies

With a predicted Log P of approximately 3.2—roughly 1.1 log units higher than non-brominated 3-MBA triazole analogs—the compound is an ideal candidate for investigating the role of lipophilicity in Gram-positive bacterial membrane penetration [1]. Computational chemists can use the scaffold to benchmark in silico ADME models against experimental data derived from brominated vs. non-brominated congeneric series.

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.